Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate

Description

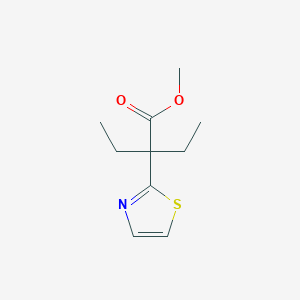

Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is a thiazole-containing ester with the molecular formula C₁₀H₁₅NO₂S and a molecular weight of 213.30 g/mol. The compound features a branched butanoate ester backbone substituted with an ethyl group and a 1,3-thiazol-2-yl moiety. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate |

InChI |

InChI=1S/C10H15NO2S/c1-4-10(5-2,9(12)13-3)8-11-6-7-14-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

OJZODGJONPCJGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=NC=CS1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Methodology:

Starting Materials:

Nitriles (e.g., 4-methoxyphenylacetonitrile) and sulfur sources such as 1,4-dithian-2,5-diol or other sulfur donors.Reaction Conditions:

Microwave-assisted cyclization at 60°C for approximately 6.5 hours, as demonstrated in recent studies, facilitates efficient ring closure. The process involves initial dissolution of nitriles in trifluoroethanol, followed by the addition of sulfur sources and base (triethylamine), then microwave heating to promote cyclization.Purification:

The crude product is purified via flash chromatography on silica gel using ethyl acetate/hexanes as eluents, yielding the thiazole derivative with high purity.

Reaction Scheme:

Nitrile + Sulfur source + Base → Thiazole ring formation → Purification → 1,3-Thiazol-2-yl derivative

Key Data:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile + 1,4-dithian-2,5-diol | Microwave at 60°C, 390 min | Quantitative |

Functionalization of the Thiazole Ring with the Butanoate Moiety

Once the thiazole ring is synthesized, the next step involves attaching the butanoate ester, specifically methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate.

Methodology:

Preparation of the Butanoate Chain:

Starting from ethyl 2-ethylbutanoate, a key step involves methylation at the alpha position to introduce the methyl group adjacent to the ester.Methylation via Alkylation:

The ethyl 2-ethylbutanoate is treated with methyl iodide in the presence of a strong base such as lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF). This generates a carbanion intermediate, which then reacts with methyl iodide to afford methyl 2-ethyl-2-methylbutanoate.Coupling with Thiazole:

The methylated butanoate can then be coupled to the thiazole ring via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Stille coupling, if a suitable halogenated derivative of the thiazole is available.

Reaction Conditions:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methylation | Ethyl 2-ethylbutanoate + methyl iodide | -78°C, inert atmosphere | 95% |

Final Assembly and Purification

The final compound, this compound, can be purified through:

Extraction:

Organic phase separation using dichloromethane or ethyl acetate.Drying:

Over anhydrous sodium sulfate or magnesium sulfate.Purification:

Column chromatography with silica gel, employing gradient elution from non-polar to polar solvents (e.g., hexanes to ethyl acetate).Characterization:

Confirmed via NMR, IR, and mass spectrometry to ensure structural integrity.

Summary of the Synthetic Route

Research Findings and Data Tables

| Parameter | Details |

|---|---|

| Reaction Type | Cyclization, methylation, coupling |

| Key Reagents | Nitriles, sulfur sources, methyl iodide, LDA, THF |

| Reaction Conditions | Microwave heating, cryogenic methylation, inert atmosphere |

| Purification Methods | Flash chromatography, solvent gradients |

| Yield Range | 45–95% depending on the step |

| References | ,, and related literature |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular weights, and properties of Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate and related compounds:

Key Observations:

- Solubility : Ionic derivatives like the sodium salt in exhibit higher aqueous solubility, critical for pharmaceutical formulations.

- Functional Groups: The amino and oxo groups in and introduce hydrogen-bonding capabilities, influencing reactivity and biological activity.

Crystallographic and Stability Data

- Crystal Packing : reveals that thiazole derivatives often form stable crystals via N–H···N, N–H···O, and C–H···O hydrogen bonds, with π-π interactions between thiazole rings (centroid distance: 3.536 Å) . Such interactions are critical for solid-state stability and may influence shelf life or processing.

- Validation : Tools like SHELXL () are widely used for refining crystal structures, ensuring accuracy in reported data .

Biological Activity

Methyl 2-ethyl-2-(1,3-thiazol-2-yl)butanoate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted at the 1 and 3 positions, alongside a butanoate moiety. Its molecular formula is , with an average molecular weight of approximately 213.297 g/mol. The compound is characterized by a nutty and roasted aroma, making it notable in flavor chemistry and potentially applicable in food industries.

Antimicrobial Activity

Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. One study highlighted the efficacy of thiazole derivatives against Staphylococcus aureus and Mycobacterium luteum, demonstrating moderate to good antimicrobial activity .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| Thiazole A | Staphylococcus aureus | Moderate |

| Thiazole B | Mycobacterium luteum | Good |

| This compound | TBD | TBD |

Anticancer Properties

This compound has been investigated for its anticancer potential. Thiazole derivatives are known to inhibit specific cancer cell lines through various mechanisms. For example, compounds similar to this compound have shown inhibitory effects on the HSET (KIFC1) protein, which plays a crucial role in mitotic spindle formation in centrosome-amplified cancer cells .

In vitro studies have demonstrated that certain thiazole derivatives can induce multipolar spindle formation in cancer cells, leading to cell death through aberrant cell division .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 175 ± 3.2 |

| Compound B | A375 (Melanoma) | 323 ± 2.6 |

| This compound | TBD |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The thiazole ring can modulate enzyme activity or receptor interactions, leading to either inhibition or activation of critical signaling pathways.

Research suggests that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, the removal or alteration of substituents on the thiazole ring significantly affects the potency of these compounds against cancer targets .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of thiazole derivatives:

- Study on Antimicrobial Properties : A series of thiazole derivatives were synthesized and screened for their antimicrobial activity against various pathogens. Results indicated that modifications in the thiazole structure could enhance activity against specific strains .

- Anticancer Research : In a study focusing on HSET inhibitors, several thiazole-based compounds showed promising results in inducing multipolarity in cancer cells at micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.